molecular formula C17H15BrN2O5 B15249382 1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione CAS No. 88604-47-1

1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione

Cat. No.: B15249382
CAS No.: 88604-47-1
M. Wt: 407.2 g/mol
InChI Key: GRFSCHOEFXMFBJ-UHFFFAOYSA-N
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Description

1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione is a chemical compound with the molecular formula C14H9BrN2O4. It is a derivative of anthraquinone, characterized by the presence of amino, bromo, hydroxy, and propoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of 1,5-diamino-4,8-dihydroxyanthraquinone, followed by the introduction of the propoxy group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The process ensures high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthraquinones.

Scientific Research Applications

1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, its interaction with DNA topoisomerase can result in anticancer activity by preventing DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diamino-4,8-dihydroxyanthraquinone: Lacks the bromo and propoxy groups.

    1,5-Diamino-2,6-dibromoanthracene-9,10-dione: Contains an additional bromo group.

    1,8-Dihydroxy-9,10-anthraquinone: Lacks the amino and bromo groups.

Uniqueness

1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88604-47-1

Molecular Formula

C17H15BrN2O5

Molecular Weight

407.2 g/mol

IUPAC Name

1,5-diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione

InChI

InChI=1S/C17H15BrN2O5/c1-2-3-25-9-5-8(22)11-13(15(9)20)17(24)10-7(21)4-6(18)14(19)12(10)16(11)23/h4-5,21-22H,2-3,19-20H2,1H3

InChI Key

GRFSCHOEFXMFBJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)O)N

Origin of Product

United States

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